molecular formula C20H28N2 B2530418 N-(2-adamantylideneamino)adamantan-2-imine CAS No. 39555-34-5

N-(2-adamantylideneamino)adamantan-2-imine

Cat. No. B2530418
CAS RN: 39555-34-5
M. Wt: 296.458
InChI Key: FDTJNYSLUFATSC-WRBBJXAJSA-N
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Description

Supramolecular Self-Assembly in N'-(Adamantan-2-ylidene)hydrazide Derivatives

The study of N'-(adamantan-2-ylidene)hydrazide derivatives has revealed significant insights into the role of multiple hydrogen bonds and chalcogen bonds in supramolecular self-assembly. The detailed analysis of the crystal structure of one such derivative, N'-(adamantan-2-ylidene)-5-bromothiophene-2-carbohydrazide, has shown that these compounds can form a locked molecular conformation due to an intramolecular C–S···N chalcogen bond. This conformation is crucial for the stability and self-assembly of the molecules. The study also highlights the synthon formation through collective interactions such as N/C–H···O/N and C–H···π, which are essential for crystal packing. The antiproliferative activity of these compounds against human tumor cell lines suggests potential therapeutic applications .

Noncovalent Interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines

The synthesis and crystallographic analysis of three adamantane-1,3,4-thiadiazole hybrid derivatives have provided quantitative assessments of noncovalent interactions. The orientation of the amino group varies in these structures, and the strength of the N–H···N hydrogen bond stands out among other interactions. The PIXEL method and Hirshfeld surface analysis have been employed to understand the stabilization of these crystal structures, especially in the presence of halogen substitutions. The isostructural behavior observed in two of the derivatives indicates a pattern in molecular packing and interaction .

Photochemical Synthesis of 2,4-methanoadamantane-benzazepine

A novel hexacyclic benzazepine derivative of 2,4-methanoadamantane has been synthesized through a domino photochemical reaction. The product, characterized by spectroscopic methods and X-ray analysis, is the first example of its kind with a complex 2-azahexacyclo[8.7.1.1(1,4).0(4,9).0(11,16).0(12,18)]nonadeca-4,6,8-triene skeleton. The formation process involves consecutive excited-state intramolecular gamma-hydrogen-transfer reactions, and subsequent base hydrolysis yields a keto derivative of an adamantane-substituted amino acid .

Neurotropic Activity of N-(adamant-2-yl)anilines

The neurotropic activity of N-(adamant-2-yl)anilines has been investigated due to their potential psychotropic effects. These compounds, particularly those substituted at the bridging position, have shown to influence central dopaminergic neuromediator systems. The synthesis process involves the oxidation of adamantane and subsequent reactions to obtain the desired derivatives. Despite the high toxicity of some derivatives, the pronounced psychotropic activity warrants further exploration for potential therapeutic applications .

cis/trans Isomerism in N-alkyl-1,3-oxathiolane-2-imines

The reaction of 1-adamantanol with various 2-hydroxythiocyanates has led to the synthesis of N-(1-adamantyl)-1,3-oxathiolane-2-imines. These compounds exhibit cis/trans isomerism, and the barrier of rotation for the imine double bond has been measured using 1H NMR spectra. This study provides a foundation for understanding the dynamic behavior of these molecules and their potential applications in chemical synthesis .

Scientific Research Applications

Clinical and Pharmaceutical Applications

  • Chemiluminescence in Clinical Testing : Adamantyl compounds, including those related to N-(2-adamantylideneamino)adamantan-2-imine, are used in chemiluminescence for clinical assays. The sensitivity and diverse applications of chemiluminescent assays, notably in protein and nucleic acid blotting and monitoring reactive oxygen species, highlight their importance in clinical research and routine testing (L. Kricka, 2003).

  • Antimicrobial and Anti-inflammatory Activities : Adamantane derivatives exhibit significant antimicrobial and anti-inflammatory activities. This includes their effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans. Such properties make them potential candidates for developing new therapeutic agents (M. Al-Omar et al., 2010).

Material Science and Chemistry Applications

  • Synthesis and Structural Insights : The synthesis of adamantyl-based ester derivatives demonstrates the potential of the adamantyl moiety as an efficient building block for various compounds. Their strong antioxidant activities and good anti-inflammatory properties further highlight the versatility of adamantane derivatives in drug design and material science (C. S. Chidan Kumar et al., 2015).

  • Catalytic Applications : Adamantyl-substituted phosphine oxides have been used as preligands in ruthenium-catalyzed arylation reactions, showcasing the utility of adamantyl groups in enhancing the efficiency and tolerance of catalytic systems to various functional groups. This application is significant in organic synthesis, indicating the potential of adamantyl derivatives in facilitating complex chemical transformations (L. Ackermann, 2005).

Drug Delivery and Biomedical Applications

  • Nanodiamond Functionalization : Adamantyl groups have been used to modify nanodiamonds, creating composites with high water dispersibility and potential for drug delivery. Such modifications enhance the biocompatibility and drug-loading capacity of nanodiamonds, making them suitable for biomedical applications, including cancer therapy (Hongye Huang et al., 2018).

Future Directions

Artificial imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years. Artificial constructs, together with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity .

properties

IUPAC Name

N-(2-adamantylideneamino)adamantan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2/c1-11-3-15-5-12(1)6-16(4-11)19(15)21-22-20-17-7-13-2-14(9-17)10-18(20)8-13/h11-18H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTJNYSLUFATSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3=NN=C4C5CC6CC(C5)CC4C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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